1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine
Description
1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is a synthetic lysophospholipid characterized by an 18-carbon alkyl chain (octadecyl) at the sn-1 position and a butyryl group (C4:0) at the sn-2 position, with a phosphocholine headgroup at sn-3. This compound is structurally related to platelet-activating factor (PAF), a potent lipid mediator involved in inflammatory responses . Unlike PAF, which has an acetyl group (C2:0) at sn-2, the substitution of butyryl alters its biological activity and metabolic stability . The octadecyl chain provides hydrophobicity for membrane association, while the short-chain butyryl group influences enzyme recognition and signaling properties .
Properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-35-27-29(38-30(32)23-7-2)28-37-39(33,34)36-26-24-31(3,4)5/h29H,6-28H2,1-5H3/t29-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMRKQKVQGECX-GDLZYMKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with octadecyl and butyryl groups. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct attachment of the functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to ensure high purity and yield. The process is often carried out under controlled environments to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used in the study of lipid chemistry and the development of lipid-based materials.
Biology: The compound is utilized in cell membrane studies and the investigation of lipid-protein interactions.
Medicine: It has potential therapeutic applications, including drug delivery systems and the treatment of inflammatory conditions.
Industry: The compound is used in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets and pathways. It binds to lipid receptors on cell membranes, influencing various cellular processes. The compound’s effects are mediated through the activation of signaling pathways that regulate inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Table 1: Activity of PAF Analogues
| sn-2 Substituent | Chain Length | Relative Activity (vs. PAF) | Reference |
|---|---|---|---|
| Acetyl (C2:0) | 2 | 1.0 (EC₅₀ = 10⁻¹⁰ M) | |
| Butyryl (C4:0) | 4 | 0.14 | |
| Stearoyl (C18:0) | 18 | Inactive |
Lysophosphatidylcholines (LPCs)
LPCs feature a single acyl or alkyl chain at sn-1 and a hydroxyl group at sn-2:
- 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 18:0) : This lysophospholipid accumulates during phospholipid metabolism and exhibits detergent-like membrane effects. It is used as a biomarker in lipidomic studies .
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 18:1) : The unsaturated oleoyl chain enhances solubility and modulates inflammatory pathways .
Key Differences :
Antineoplastic Alkyl-Lysophospholipids
Antineoplastic analogues inhibit phosphatidylcholine (PC) synthesis by targeting CTP:phosphocholine cytidylyltransferase (CCT):
- 1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH₃): This compound inhibits PC synthesis by competing with endogenous lipids for CCT binding, inducing apoptosis in tumor cells .
- 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine : The butyryl group may interfere with CCT less potently than ET-18-OCH₃’s methyl group, as short acyl chains are less effective at disrupting enzyme-membrane interactions .
Diacylphosphatidylcholines
Diacylphosphatidylcholines (e.g., 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine) feature two long acyl chains:
- 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC): Contains stearoyl (C18:0) at sn-1 and linoleoyl (C18:2) at sn-2, enhancing membrane fluidity and serving as a substrate for phospholipase A₂ .
- 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine: The monoalkyl structure reduces membrane integration, favoring solubility and rapid metabolic turnover compared to diacyl-PCs .
Structural and Functional Implications
Biological Activity
1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine (also known as 1-O-octadecyl-2-butyryl-sn-glycero-3-phosphocholine) is a bioactive lipid belonging to the class of phospholipids. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cell biology and medicine. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is characterized by:
- An ether-linked octadecyl chain at the sn-1 position.
- A butyryl group at the sn-2 position.
- A phosphocholine head group , which enhances its solubility and interaction with biological membranes.
The compound's unique structure contributes to its biological functions, particularly in lipid-protein interactions and cellular signaling pathways.
The biological activity of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is primarily mediated through its interaction with cell membranes and specific receptors. The following mechanisms have been identified:
- Lipid Receptor Binding : The compound binds to lipid receptors on cell membranes, influencing various cellular processes such as inflammation and apoptosis.
- Signaling Pathway Activation : It activates signaling pathways that regulate cell proliferation and survival, potentially modulating responses to stress and injury.
Biological Activities
1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine exhibits several notable biological activities:
1. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory responses in leukocytes. For example, it influences neutrophil migration in response to chemotactic signals, demonstrating both chemokinetic and chemotactic properties at varying concentrations .
2. Antitumor Activity
Research indicates that compounds similar to 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine can induce apoptosis in tumor cells while sparing normal cells. This selective cytotoxicity is attributed to differential cellular uptake mechanisms, where tumor cells incorporate higher amounts of the ether lipid compared to normal cells .
3. Role in Lipid Metabolism
As a phospholipid, it plays a crucial role in lipid metabolism and membrane dynamics. Its incorporation into cellular membranes can alter membrane fluidity and affect various membrane-associated processes .
Case Study 1: Neutrophil Migration
A study utilizing modified Boyden chambers demonstrated that 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine affected human neutrophil migration. At low concentrations (10^-8 M), it exhibited chemokinetic properties, while at higher concentrations (10^-6 M), it acted as a chemotactic factor. This suggests potential applications in managing inflammatory diseases .
Case Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines have shown that compounds structurally related to 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine can induce apoptosis through mechanisms independent of DNA interaction. Such findings highlight the compound's potential as a therapeutic agent in cancer treatment .
Comparative Analysis
To better understand the unique properties of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine, a comparison with similar phospholipids is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine | Acetyl group at sn-2 position | Modulates immune responses |
| Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) | Methyl group at sn-2 position | Induces apoptosis selectively in tumor cells |
| Lysophosphatidylcholine | Single acyl chain | Involved in cell signaling |
Q & A
Basic Research Questions
Q. How can 1-octadecyl-2-butyryl-sn-glycero-3-phosphocholine be synthesized and purified for laboratory use?
- Methodological Answer : Synthesis typically involves esterification of lyso-phosphatidylcholine precursors. For example, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine can be reacted with butyric anhydride under controlled conditions to introduce the butyryl group . Challenges include slow reaction kinetics and low yields (58–84% after 120 hours), necessitating excess reagents and prolonged reaction times. Purification often employs lipid extraction protocols like the Bligh-Dyer method, which uses chloroform-methanol-water mixtures to isolate the lipid phase efficiently . HPLC monitoring is critical for assessing reaction progress and purity .
Q. What methods are recommended for quantifying 1-octadecyl-2-butyryl-sn-glycero-3-phosphocholine in biological samples?
- Methodological Answer : Phosphatidylcholine (PC) assay kits are widely used, involving enzymatic hydrolysis of PC to choline, which is oxidized to produce a colorimetric or fluorometric signal. Key steps include:
- Sample Preparation : Homogenize tissues in chloroform-methanol (2:1 v/v) to extract lipids .
- Standard Curve : Use synthetic PC standards (e.g., 0–100 µM) for calibration .
- Replicates : Perform duplicates to ensure statistical reliability .
- Data Correction : Subtract background signals from solvent controls .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store lyophilized or crystalline forms at -20°C in airtight, light-protected containers. For solutions, use organic solvents (e.g., ethanol) at 25 mg/mL and avoid repeated freeze-thaw cycles. Stability data for analogous compounds (e.g., 1-stearoyl-2-hydroxy-sn-glycero-3-PC) indicate ≥4-year stability under these conditions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies may arise from:
- Concentration-Dependent Effects : For example, 1-stearoyl-2-hydroxy-sn-glycero-3-PC increases IL-1β production in monocytes at 12.5 µM but shows no effect at lower doses .
- Cell-Specific Responses : Test multiple cell lines (e.g., monocytes vs. macrophages) under standardized conditions .
- Isomer Purity : Confirm structural integrity via NMR or mass spectrometry, as impurities (e.g., sn-1 vs. sn-2 isomers) can alter bioactivity .
Q. How does 1-octadecyl-2-butyryl-sn-glycero-3-phosphocholine interact with phospholipid biosynthesis pathways in apoptosis studies?
- Methodological Answer : Analogues like 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3) inhibit CTP:phosphocholine cytidylyltransferase (CCT), a key enzyme in phosphatidylcholine synthesis. To validate this:
- Genetic Overexpression : Use tetracycline-inducible CCT-expressing HeLa cells to test rescue of apoptosis .
- Bypass Strategies : Supplement with lysophosphatidylcholine (LPC) to restore phosphatidylcholine levels via acylation .
- Dose-Response : Compare cytostatic (growth arrest) vs. cytotoxic (apoptosis) effects across concentrations .
Q. What advanced analytical techniques are critical for characterizing structural isomers or degradation products?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers (e.g., sn-1 vs. sn-2 substitutions) via exact mass and fragmentation patterns .
- NMR Spectroscopy : Use P-NMR to confirm phosphocholine headgroup integrity and H-NMR to resolve acyl chain positions .
- Chromatography : Reverse-phase HPLC with charged aerosol detection (CAD) separates degradation products (e.g., hydrolyzed butyryl groups) .
Q. How can researchers model the membrane-insertion behavior of this ether-linked phosphatidylcholine?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to compare bilayer insertion of ether-linked (1-octadecyl) vs. ester-linked (1-stearoyl) PCs .
- Langmuir Trough Experiments : Measure monolayer surface pressure-area isotherms to assess packing efficiency .
- Fluorescence Anisotropy : Label with DPH probes to evaluate membrane rigidity in liposomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
